molecular formula C14H17N3OS B4543531 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide

2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide

Cat. No. B4543531
M. Wt: 275.37 g/mol
InChI Key: YSPOYWUOTWJVBM-UHFFFAOYSA-N
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Description

The compound "2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-methylphenyl)propanamide" belongs to a class of chemicals that involve imidazole derivatives, which are significant for their varied applications in medicinal chemistry and material science. Imidazole and its derivatives are known for their roles in the synthesis of pharmaceuticals and agrochemicals due to their versatile chemical properties.

Synthesis Analysis

The synthesis of imidazole derivatives typically involves multi-step chemical reactions starting from basic building blocks such as acids, aldehydes, and amines. For example, the synthesis of closely related imidazole derivatives has been achieved through the cyclization of α-thienyl nitrones in alkaline medium, a process that highlights the complexity and specificity of synthesizing these compounds (Os'kina & Tikhonov, 2017).

Safety and Hazards

Safety and hazard information can vary widely depending on the specific imidazole compound. For example, 2-[(1-Methyl-1H-imidazol-2-yl)thio]ethanamine hydrochloride is classified as a combustible solid .

Future Directions

Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, imidazole and its derivatives continue to be an area of interest in drug development .

properties

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-5-4-6-12(9-10)16-13(18)11(2)19-14-15-7-8-17(14)3/h4-9,11H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPOYWUOTWJVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(C)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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